what is L-PHENYLALANINE-N-T-BOC (15N) used for
what is L-PHENYLALANINE-N-T-BOC (15N) used for
Technical Master File: L-PHENYLALANINE-N-T-BOC ( N)
Executive Summary
L-Phenylalanine-N-t-Boc (
Unlike standard amino acids, this reagent is a high-value "probe" molecule. It is strategically incorporated into peptide sequences to serve as a site-specific sensor for backbone dynamics, ligand binding, and conformational changes. Its Boc-protection profile makes it uniquely suitable for synthesizing "difficult" hydrophobic peptides—such as amyloidogenic sequences or transmembrane domains—where the harsh acidic deprotection conditions of Boc chemistry are required to disrupt inter-chain aggregation, a capability often lacking in Fmoc chemistry.[]
Chemical Architecture & Specifications
This molecule consists of L-Phenylalanine protected at the
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanine-[ |
| Abbreviation | Boc-Phe( |
| CAS Number (Unlabeled) | 13734-34-4 |
| CAS Number (Labeled) | Refer to specific isotope supplier (e.g., NLM-1905) |
| Molecular Formula | |
| Molecular Weight | ~266.3 g/mol (approx. +1 Da vs unlabeled) |
| Isotopic Enrichment | |
| Solubility | Soluble in DCM, DMF, NMP, Methanol |
| Melting Point | 85–87 °C |
| Appearance | White crystalline powder |
| Protecting Group Lability | Acid-labile (Removed by TFA) |
Core Application I: Site-Specific Isotope Labeling in Boc-SPPS
The "Aggregation-Breaking" Advantage
While Fmoc chemistry is the standard for routine synthesis, Boc chemistry remains the gold standard for hydrophobic and aggregation-prone peptides (e.g., Amyloid-
L-Phenylalanine-N-t-Boc (
Workflow Visualization: Boc-SPPS Cycle
The following diagram illustrates the specific cycle for incorporating this labeled residue. Note the critical "Neutralization" step, which is unique to Boc chemistry.
Figure 1: The Boc-SPPS cycle emphasizing the incorporation of the
Core Application II: NMR Spectroscopy & Structural Biology
The
Mechanism of Action[1]
-
Isotope Editing: In a complex mixture (e.g., a peptide bound to a large receptor), standard
H NMR is crowded and uninterpretable. By using HSQC (Heteronuclear Single Quantum Coherence) spectroscopy, researchers can filter out all signals except those attached to the N label [2]. -
Dynamics & Relaxation: The relaxation rates (
) of the N nucleus quantify the mobility of the Phenylalanine side chain. This is crucial for determining if the Phe residue is buried in a protein core (rigid) or exposed to solvent (mobile). -
Ligand Mapping (SAR): In drug discovery, if a drug candidate binds near the Phenylalanine residue, the
N chemical shift will change (perturbation). This confirms the binding site.
Table 2: NMR Experiments Enabled by N-Phe
| Experiment | Data Obtained | Application |
| 1D | Filtered Proton Signal | Verifying peptide presence in complex bio-fluids. |
| 2D | Chemical Shift Correlation | "Fingerprint" of the residue; detects binding events. |
| Spatial Proximity | Determining 3D structure (distance to nearby protons). | |
| Redfield Relaxation | Backbone Dynamics | Assessing entropy and flexibility of the peptide chain. |
Detailed Experimental Protocols
Protocol A: Cost-Efficient Coupling of Boc-Phe( N)-OH
Rationale: Labeled amino acids are expensive. Standard protocols use 3–5x excess, which is wasteful. This "High-Efficiency" protocol uses stoichiometric precision and superior coupling reagents (HATU) to maximize incorporation with only 1.1x excess [3].
Reagents:
-
Boc-Phe(
N)-OH -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step:
-
Resin Preparation: Ensure the resin-bound peptide is deprotected (Boc removed) and neutralized .[6] Wash resin 3x with DMF.
-
Activation Cocktail:
-
Dissolve 1.1 equivalents (relative to resin loading) of Boc-Phe(
N)-OH in minimum DMF. -
Add 1.1 equivalents of HATU.
-
Add 1.1 equivalents of HOAt (optional, reduces racemization).
-
Add 2.2 equivalents of DIEA.
-
Note: Pre-activate for only 30–60 seconds. Longer activation can lead to guanidinium formation.
-
-
Coupling: Add the activated solution to the resin immediately.
-
Incubation: Shake at room temperature for 2–4 hours (longer than standard 1h to ensure completion with low excess).
-
Monitoring: Perform a Kaiser Test (ninhydrin).[7] If the beads remain blue (incomplete), do NOT add more labeled AA. Instead, recouple with a small amount of unlabeled Boc-Phe or perform a "double coupling" with fresh HATU/DIEA (without adding more AA) to force the reaction.
-
Capping: Once coupled, cap any unreacted amines with Acetic Anhydride to prevent deletion sequences.
Protocol B: Boc Deprotection (TFA Cleavage)
Rationale: The Boc group is acid-labile. The
Reagents:
-
TFA (Trifluoroacetic acid)[6]
-
DCM (Dichloromethane)
-
Scavengers: Anisole or m-Cresol (Critical for Phenylalanine containing peptides).
Step-by-Step:
-
Pre-wash: Wash resin with 50% TFA/DCM for 1 minute to remove residual DMF.
-
Reaction: Treat resin with 50% TFA / 50% DCM (v/v) containing 5% m-Cresol .
-
Note: The m-Cresol protects the aromatic ring of the
N-Phe from tert-butyl cations generated during deprotection.
-
-
Time: Incubate for 20–30 minutes.
-
Wash: Drain and wash rapidly with DCM (3x) followed by MeOH (1x) to shrink resin, then DCM (3x).
-
Neutralization: Immediately treat with 5% DIEA/DCM to neutralize the amine salt before the next coupling.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663–10665. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
-
Cambridge Isotope Laboratories. (n.d.). L-Phenylalanine-N-t-Boc (15N, 98%).[8] Product NLM-1905. Link
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 4. CAS 13734-34-4: N-Boc-L-phenyl alanine | CymitQuimica [cymitquimica.com]
- 5. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. digital.csic.es [digital.csic.es]
- 8. isotope.com [isotope.com]
